molecular formula C18H18FN5O3 B11514044 7-(4-fluorophenyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-fluorophenyl)-8-(3-hydroxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11514044
M. Wt: 371.4 g/mol
InChI Key: DGOKMEXWQVOBAF-UHFFFAOYSA-N
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Description

7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxypropyl group, and a dimethyl-imidazo-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the imidazo-purine core. This core is then functionalized with the fluorophenyl and hydroxypropyl groups through a series of reactions, including nucleophilic substitution and alkylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-(4-FLUOROPHENYL)-1,3-DIMETHYL(1,3)THIAZOLO(2,3-F)PURINE-2,4(1H,3H)-DIONE: Shares a similar core structure but with a thiazole ring instead of an imidazo ring.

    Ezetimibe: Contains a fluorophenyl group and a hydroxypropyl group but differs in its overall structure and pharmacological properties.

Uniqueness

7-(4-FLUOROPHENYL)-8-(3-HYDROXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18FN5O3

Molecular Weight

371.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-6-(3-hydroxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H18FN5O3/c1-21-15-14(16(26)22(2)18(21)27)24-10-13(11-4-6-12(19)7-5-11)23(8-3-9-25)17(24)20-15/h4-7,10,25H,3,8-9H2,1-2H3

InChI Key

DGOKMEXWQVOBAF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCO)C4=CC=C(C=C4)F

Origin of Product

United States

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